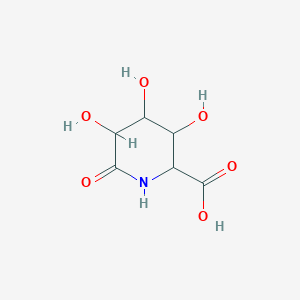

D-Glucaro-delta-lactam

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9NO6 |

|---|---|

Molecular Weight |

191.14 g/mol |

IUPAC Name |

3,4,5-trihydroxy-6-oxopiperidine-2-carboxylic acid |

InChI |

InChI=1S/C6H9NO6/c8-2-1(6(12)13)7-5(11)4(10)3(2)9/h1-4,8-10H,(H,7,11)(H,12,13) |

InChI Key |

YEWOHTVJCCDCCS-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(C(NC(=O)C1O)C(=O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for D Glucaro Delta Lactam and Its Derivatives

Chemical Synthesis Approaches

The chemical synthesis of D-Glucaro-delta-lactam and related glycono-delta-lactams relies on strategic cyclization and ring-closure reactions, often employing stereoselective techniques to ensure the correct three-dimensional arrangement of atoms.

General Cyclization and Ring Closure Strategies for Delta-Lactam Formation

The formation of the delta-lactam ring, a six-membered cyclic amide, is a key step in the synthesis of this compound and its analogues. ontosight.aicitizendium.org General strategies for achieving this transformation often involve the intramolecular cyclization of suitable linear precursors. ontosight.ai These precursors are typically amino acids or their derivatives where the amino and carboxylic acid functionalities are separated by a four-carbon chain. ontosight.ai

One common approach is the direct amidation of a δ-amino acid. This can be achieved by activating the carboxylic acid group to facilitate nucleophilic attack by the distal amino group. Another strategy involves the ring expansion of smaller ring systems. For instance, the Schmidt reaction on certain cyclic ketones can yield lactams. organic-chemistry.org Additionally, the Beckmann rearrangement of oximes derived from cyclopentanones provides a pathway to six-membered lactams.

Iridium-catalyzed reactions have been developed to synthesize N-substituted lactams directly from lactones and amines. This process involves a sequence of aminolysis of the lactone, N-alkylation of the amine with the resulting hydroxyamide, and finally, an intramolecular transamidation to form the lactam ring. researchgate.net The intramolecular hydroamidation of amidoalkynes, catalyzed by palladium, also serves as a method for constructing the lactam ring. organic-chemistry.org

Stereoselective and Stereodivergent Synthesis of D-Glycono-delta-Lactams

Due to the chiral nature of this compound, controlling the stereochemistry during synthesis is paramount. Stereoselective synthesis aims to produce a single desired stereoisomer, while stereodivergent synthesis allows for the creation of multiple stereoisomers from a common starting material. nih.govresearchgate.net

An efficient and general synthetic route has been developed for all eight stereoisomeric D-glycono-delta-lactams. nih.govresearchgate.net A key feature of this strategy is a stereodivergent delta-lactam formation step. nih.govresearchgate.netresearchgate.net This step can proceed with either retention or inversion of configuration at the C-4 position of a starting γ-lactone, leading to two different epimers of the delta-lactam from a single parent γ-lactone. nih.govresearchgate.net This approach has been instrumental in creating a library of D-glycono-delta-lactams for biological evaluation. nih.govresearchgate.netresearchgate.net

Enzymatic C-H amidation using engineered myoglobin (B1173299) variants represents a powerful method for the asymmetric synthesis of various lactams, including delta-lactams. nih.gov This biocatalytic approach offers high yields and enantioselectivity. nih.gov Furthermore, the use of chiral auxiliaries, such as (S)-α-methylbenzylamine, in reductive amination reactions can induce high diastereoselectivity in the formation of δ-lactam rings. nih.gov

Specific Reaction Mechanisms in Delta-Lactam Synthesis

Several specific reaction mechanisms have been employed for the synthesis of delta-lactams, offering unique advantages in terms of efficiency and selectivity.

BF3·OEt2-Mediated Transformations

Boron trifluoride etherate (BF3·OEt2) is a versatile Lewis acid catalyst that has been utilized in the synthesis of N-aryl lactams. organic-chemistry.orgresearchgate.net A one-pot reaction mediated by BF3·OEt2 allows for the efficient synthesis of substituted N-aryl lactams from various substituted arenes and azido (B1232118) alkanoic acid chlorides at room temperature. organic-chemistry.orgorganic-chemistry.org This reaction proceeds through a Friedel-Crafts acylation followed by a Schmidt rearrangement. organic-chemistry.org The process is generally quick, with reaction times ranging from 20 to 50 minutes, and provides good to excellent yields. organic-chemistry.org

| Reactants | Catalyst | Product | Yield (%) | Reference |

| Substituted arenes and ω-azido alkanoic acid chlorides | BF3·OEt2 | Substituted N-aryl lactams | 65-98 | organic-chemistry.org |

Reductive Amination/Alkylation-Cycloamidation Pathways

Reductive amination followed by cyclization is a robust strategy for lactam synthesis. This pathway can be performed in a one-pot tandem fashion, offering high efficiency. organic-chemistry.orgnih.gov For instance, monotrifluoroacetoxyborane-amines, prepared from borane-amines and trifluoroacetic acid, are effective reagents for the reductive amination/alkylation-cycloamidation of keto or amino acids. organic-chemistry.orgnih.gov This method produces 6-aryl or 6-methyl piperidin-2-ones (delta-lactams) and is highly chemoselective, avoiding the need for metal catalysts. organic-chemistry.org

Another approach involves a tandem reductive amination/lactamization sequence to produce highly substituted γ-lactams, and similar principles can be applied to the synthesis of δ-lactams. nih.govresearchgate.net This process often uses reagents like sodium triacetoxyborohydride. nih.gov The intramolecular Schmidt-Boyer reaction, using δ-azidosugars as starting materials, also provides a route to δ-glyconolactams under acidic conditions, sometimes enhanced by microwave radiation. researchgate.net

| Reactant Type | Reagent/Catalyst | Product Type | Key Features | Reference |

| Keto or amino acids | Monotrifluoroacetoxyborane-amines | 5- or 6-substituted pyrrolidin-2-ones and piperidin-2-ones | One-pot, tandem reaction, metal-free | organic-chemistry.orgnih.gov |

| Ketones and ethyl 4-aminobutyrates | Sodium triacetoxyborohydride | δ-lactams | Reductive lactamization | nih.gov |

| δ-azidosugars | Acid (e.g., TFA:H2O), microwave radiation | δ-glyconolactams | Intramolecular Schmidt-Boyer reaction | researchgate.net |

Catalytic Cascade Cyclizations (e.g., Al(OTf)3-catalyzed)

Aluminum triflate (Al(OTf)3) has emerged as an effective catalyst for cascade cyclization and ionic hydrogenation reactions to synthesize N-substituted lactams. nih.govorganic-chemistry.org This method allows for the efficient and versatile production of pyrrolidinones and piperidones from nitrogen-substituted ketoamides in good yields. nih.govorganic-chemistry.org The reaction is applicable to a wide range of substrates, including those with various electronic properties and heterocyclic moieties. organic-chemistry.org This one-step approach to cyclization and hydrogenation is an attractive alternative for C-N bond formation. organic-chemistry.org

| Substrate | Catalyst | Product | Yield | Reference |

| Nitrogen-substituted ketoamides | Al(OTf)3 | N-substituted lactams (pyrrolidinones, piperidones) | Good to high | nih.govorganic-chemistry.org |

Transition Metal-Catalyzed (e.g., Ir-catalyzed) Routes from Lactones and Amines

A powerful strategy for the synthesis of N-substituted lactams involves the direct conversion of lactones and amines using iridium catalysts. This method facilitates a sequence of three key transformations in a single step: the aminolysis of the lactone, followed by N-alkylation of the amine with the resulting hydroxyamide, and culminating in an intramolecular transamidation to yield the final lactam product. acs.org This approach is notable for its efficiency in forming a diverse range of lactams. acs.org

Another innovative approach transforms γ-lactones into their corresponding NH γ-lactams, which can act as bioisosteres of the lactone moiety. ibs.re.kracs.org This two-step process begins with the reductive cleavage of the C-O bond in the lactone, followed by an iridium-catalyzed C-H amidation. ibs.re.kracs.org This method has proven effective for the late-stage modification of complex bioactive molecules and has been successfully applied in asymmetric synthesis. ibs.re.kracs.org The iridium-catalyzed C-H amidation step often utilizes dioxazolones as nitrene precursors. nih.govpku.edu.cn The choice of the iridium catalyst and reaction conditions, such as the solvent (e.g., dichloromethane (B109758) or hexafluoro-2-propanol), is crucial for achieving high yields and selectivity. nih.govpku.edu.cn

Research has demonstrated the synthesis of various five- and six-membered lactams in good to excellent yields through this C-H amidation, which can proceed via either an insertion into a C(sp³)-H bond or an electrophilic substitution of an arene. nih.govpku.edu.cn

Table 1: Examples of Iridium-Catalyzed Lactam Synthesis

| Starting Material (Lactone/Derivative) | Catalyst | Product | Yield (%) | Reference |

| 3-[3-(thiophen-2-yl)propyl]-1,4,2-dioxazol-5-one | [Ir(cod)Cl]₂/ligand | 5-(Thiophen-2-yl)dihydro-2H-pyrrol-2-one | 92% | pku.edu.cn |

| N-phthalimide-protected gabapentin (B195806) derivative | [Ir(cod)Cl]₂/ligand | Corresponding lactam | 92% | pku.edu.cn |

| Desmotoroposantonin acetate (B1210297) derivative | Ir catalyst I | Corresponding lactam | 78% | ibs.re.kr |

| dl-NBP (dl-3-N-butylphthalide) derivative | Ir catalyst I | NH γ-lactam derivative (4a) | Not specified | ibs.re.kr |

| γ-Butyrolactone | Ir catalyst | N-Benzyl-pyrrolidin-2-one | 85% | acs.org |

| δ-Valerolactone | Ir catalyst | N-Benzyl-piperidin-2-one | 92% | acs.org |

Metal-Free Selective Oxidation Methods for Cyclic Amines

An alternative to transition metal-catalyzed methods is the metal-free selective oxidation of cyclic amines to form lactams. acs.orgnih.govorganic-chemistry.org This approach is particularly valuable for late-stage functionalization in medicinal chemistry, as it can enhance drug efficacy and reduce toxicity. organic-chemistry.org A prominent method employs molecular iodine as a mild, cost-effective, and chemoselective oxidant. acs.orgnih.govorganic-chemistry.org

The reaction facilitates the regioselective oxidation of C-H bonds directly adjacent to the nitrogen atom in a cyclic amine. acs.orgnih.govorganic-chemistry.org The process is typically conducted under mild conditions, often in aqueous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO) with sodium bicarbonate as a base. organic-chemistry.org This methodology demonstrates broad functional group tolerance and has been successfully applied to a variety of small molecule cyclic amines, including piperidines, morpholines, and piperazines, as well as complex drug scaffolds. acs.orgnih.govorganic-chemistry.org One of the key advantages of this technique is its ability to proceed without the need for transition metals, which can be advantageous in the synthesis of pharmaceutical compounds where metal contamination is a concern. acs.orgscispace.com

Table 2: Metal-Free Oxidation of Cyclic Amines to Lactams using Iodine

| Substrate | Oxidant System | Product | Yield (%) | Reference |

| N-benzylpiperidine | I₂, NaHCO₃, aq. THF | N-benzyl-δ-valerolactam | 85% | organic-chemistry.org |

| N-Boc-piperidine | I₂, NaHCO₃, aq. THF | N-Boc-δ-valerolactam | 75% | organic-chemistry.org |

| Morpholine derivative | I₂, NaHCO₃, aq. THF | Corresponding lactam | 92% | organic-chemistry.org |

| Piperazine derivative | I₂, NaHCO₃, aq. THF | Corresponding lactam | 60% | organic-chemistry.org |

| Various drug scaffolds | I₂, NaHCO₃, aq. THF/DMSO | Corresponding lactams | 15-92% | organic-chemistry.org |

Asymmetric C(sp³)-H Amidation Techniques

The direct, asymmetric functionalization of C(sp³)-H bonds to form chiral lactams is a highly desirable but challenging transformation in synthetic chemistry. sci-hub.se Recent advancements have led to the development of powerful catalytic systems that can achieve this with high enantioselectivity. These methods provide efficient access to chiral β-, γ-, and δ-lactam rings, which are core structures in many biologically active molecules. researchgate.netnih.gov

One successful strategy involves biocatalysis, using engineered myoglobin variants to catalyze the intramolecular C-H amidation of dioxazolones. researchgate.netnih.gov These hemoproteins act as effective biocatalysts, enabling the reaction to proceed under mild conditions and producing a range of lactams in high yields and with high enantioselectivity. nih.gov

In addition to enzymatic methods, transition metal catalysis has also been employed for asymmetric C(sp³)-H amidation. Palladium-catalyzed reactions, for instance, have been developed for the enantioselective synthesis of β-aryl β-lactams. nsf.govacs.org These reactions often utilize a bidentate auxiliary group to direct the C-H functionalization and a chiral ligand to induce enantioselectivity. nsf.gov The choice of oxidant has been found to be critical in controlling chemoselectivity and achieving high enantiomeric excess (ee). acs.org These techniques represent a significant step forward in the synthesis of enantiomerically enriched lactams from readily available starting materials. sci-hub.se

Table 3: Examples of Asymmetric C(sp³)-H Amidation for Lactam Synthesis

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| Engineered Myoglobin | Dioxazolones | β-, γ-, and δ-Lactams | High | nih.gov |

| Pd(II) / Chiral Phosphate Ligand | 3-Arylpropanamides | β-Aryl β-Lactams | up to 94% | nsf.govacs.org |

| Chiral Hydrogen-Bond-Donor Catalysts | Aliphatic Amide Derivatives | Chiral γ-Lactams | Excellent | sci-hub.se |

| Ruthenium(II) / Chiral Porphyrins | Sulfamate Precursors | Chiral Sulfamidates | Not specified | sci-hub.se |

Enantioselective Synthesis of Functionalized Lactam and Sugar Derivatives

Novel methodologies combining asymmetric organocatalysis, cooperative dual catalysis, and one-pot multicomponent reactions have been developed for the enantioselective synthesis of highly functionalized lactam and sugar derivatives. diva-portal.orgmiun.sediva-portal.org These strategies enable the construction of molecules with continuous and quaternary stereogenic centers. diva-portal.orgmiun.se

One approach involves an aminocatalyzed transformation to initiate a cascade sequence. For example, the synthesis of bicyclic lactam N,S-acetals begins with an aminocatalyzed reaction, followed by the addition of a thiol amine, which leads to the construction of the bicyclic lactam through an imine/N,S-acetal formation and lactamization cascade. miun.se Another strategy focuses on the stereodivergent synthesis of fluorinated lactams bearing two adjacent stereogenic centers via a multicomponent reaction. diva-portal.orgmiun.se This process proceeds through an enantioselective Michael addition, imine formation, and lactamization cascade, where the choice of solvent can control the diastereoselectivity. diva-portal.orgmiun.se

Furthermore, the direct synthesis of anomeric tetrazolyl iminosugars from sugar-derived lactams has been achieved. nih.gov This method utilizes a Schwartz's reagent-mediated reductive amide functionalization followed by a variant of the Ugi-azide multicomponent reaction. nih.gov The merging of enamine catalysis with transition metal catalysis has also proven effective for the enantioselective allylic alkylation of acetonide-protected trioses and furanosides. miun.se

Table 4: Strategies for Enantioselective Synthesis of Lactams and Sugar Derivatives

| Strategy | Key Features | Product Class | Reference |

| Aminocatalysis Cascade | Imine/N,S-acetal formation/lactamization | Bicyclic lactam N,S-acetals | miun.se |

| Multicomponent Reaction | Enantioselective Michael addition, solvent-controlled diastereoselectivity | Fluorinated lactams with vicinal stereocenters | diva-portal.orgmiun.se |

| Reductive Amide Functionalization / Ugi-Azide Reaction | Use of Schwartz's reagent on sugar-derived lactams | Anomeric tetrazolyl iminosugars | nih.gov |

| Merged Enamine and Transition Metal Catalysis | Enantioselective allylic alkylation of protected sugars | Functionalized sugar derivatives | miun.se |

| Chiral Trisoxazoline/Cu(II) Catalysis (Kinugasa Reaction) | Reaction of nitrones with terminal alkynes | β-Lactams | acs.org |

Chemoenzymatic Synthesis Strategies

Chemoenzymatic synthesis has emerged as a powerful approach that combines the flexibility of chemical methods with the high stereoselectivity and regioselectivity of enzymatic reactions. frontiersin.org This synergy is particularly effective for the synthesis of complex carbohydrates and glycoconjugates. nih.govnih.gov

Integrated Chemical and Enzymatic Approaches for Oligosaccharide Conjugation

The synthesis of complex glycans and glycoconjugates often benefits from an integrated approach where chemical synthesis provides key building blocks or scaffolds, which are then elaborated upon by specific enzymes. nih.govfrontiersin.org This strategy leverages the strengths of both disciplines: chemical synthesis can produce non-natural structures and provide material in large quantities, while enzymes, such as glycosyltransferases, can install glycosidic linkages with perfect control over stereochemistry and regiochemistry. nih.govfrontiersin.org

One such strategy involves the chemical synthesis of a core oligosaccharide structure, which is then enzymatically extended. nih.gov For example, a chemically synthesized tetrasaccharide core was used as a precursor for the enzymatic synthesis of the human milk oligosaccharide lacto-N-hexaose. nih.gov By carefully selecting the order of enzymatic reactions catalyzed by different galactosyltransferases, specific branches of the oligosaccharide could be assembled sequentially. nih.gov

Another powerful technique is the one-pot multienzyme (OPME) system, which allows for the sequential action of multiple enzymes in a single reaction vessel to build complex glycans from simple monosaccharide precursors. acs.orgescholarship.org These chemoenzymatic strategies have been successfully applied to the synthesis of sialyl glycans, glycopeptides, and other complex glycoconjugates, demonstrating the power of combining chemical and biological catalysis. nih.govacs.org

Glycosylation Methods (e.g., Trichloroacetimidate (B1259523) Glycosylation)

A cornerstone of chemical oligosaccharide synthesis is the glycosylation reaction, which forms the critical link between sugar units. The glycosyl trichloroacetimidate method is a widely used and versatile technique for this purpose. cuvillier.denih.gov In this method, a glycosyl donor is activated as a trichloroacetimidate, which then reacts with a glycosyl acceptor (an alcohol) in the presence of a promoter or catalyst to form a glycosidic bond. cuvillier.de

The activation of the trichloroacetimidate donor is typically achieved using a Lewis acid catalyst. nih.gov However, researchers have also developed non-metallic promoters to overcome issues like moisture sensitivity and the presence of metallic byproducts. organic-chemistry.org For example, nitrosyl tetrafluoroborate (B81430) (NOBF₄) has been shown to be an efficient catalyst for activating glycosyl trichloroacetimidate donors, leading to the synthesis of mono- and disaccharides in excellent yields and with high stereoselectivity. organic-chemistry.org Similarly, zinc tetrafluoroborate has been used for the stereo- and regioselective synthesis of 1,2-trans glycosides from armed O-glycosyl trichloroacetimidate donors. nih.gov

The stereochemical outcome of the glycosylation can be influenced by several factors, including the protecting groups on the donor, the nature of the solvent, and the catalyst used. organic-chemistry.org This method's robustness and applicability to a wide range of donors and acceptors make it a staple in the synthesis of complex carbohydrates and glycoconjugates. organic-chemistry.orgnih.gov

Enzymatic Inhibition and Biochemical Mechanisms of D Glucaro Delta Lactam

Inhibition of β-Glucuronidase Activity

D-Glucaro-delta-lactam is a well-established inhibitor of β-glucuronidase, an enzyme widely distributed in mammalian tissues and gut microbiota. nih.gov This enzyme plays a crucial role in the hydrolysis of β-D-glucuronic acid residues from various conjugated compounds. scientificlabs.co.uk

Bovine Liver β-Glucuronidase Inhibition

Table 1: Inhibition of Bovine Liver β-Glucuronidase by this compound

| Enzyme Source | Inhibitor | Potency |

| Bovine Liver | This compound | Potent Inhibitor |

Note: Specific quantitative values for potency (e.g., IC50, Ki) are not consistently reported in the reviewed literature.

Microbial β-Glucuronidase Inhibition

The inhibitory effects of this compound extend to β-glucuronidases of microbial origin, which are abundant in the gut microbiome. nih.gov These bacterial enzymes are structurally similar to human β-glucuronidase and are also effectively inhibited by this compound. nih.gov For instance, the β-glucuronidase from Escherichia coli is a target of this compound's inhibitory action. nih.gov The inhibition of microbial β-glucuronidase is significant in the context of drug metabolism and gut health, as these enzymes can reactivate certain drug metabolites. nih.gov

Molecular Mechanisms of β-Glucuronidase Inhibition (e.g., Prevention of Glucuronide Hydrolysis)

The molecular mechanism underlying the inhibition of β-glucuronidase by this compound involves its structural resemblance to the natural substrate, D-glucuronic acid. This compound acts as a glucuronic acid mimic, allowing it to bind to the active site of the β-glucuronidase enzyme. nih.gov This binding is facilitated by the interaction of the lactam's carboxylate moiety with key residues within the enzyme's active site. nih.gov By occupying the active site, this compound competitively inhibits the binding of glucuronide substrates, thereby preventing their hydrolysis. nih.gov This mechanism effectively blocks the cleavage of the glucuronic acid moiety from conjugated molecules. nih.gov

Role in Cellular Detoxification Pathways

The inhibition of β-glucuronidase by this compound plays a crucial role in cellular detoxification processes. nih.gov Glucuronidation is a major phase II detoxification pathway in the liver, where toxins, drugs, and endogenous compounds are conjugated with glucuronic acid to form water-soluble glucuronides that can be excreted. nih.gov However, β-glucuronidase present in various tissues and the gut can deconjugate these glucuronides, releasing the original, often toxic, compounds and allowing for their reabsorption. nih.gov By inhibiting β-glucuronidase, this compound prevents this deconjugation, thereby enhancing the net effect of the glucuronidation pathway and promoting the elimination of harmful substances from the body. nih.gov This supports liver detoxification and helps to mitigate the toxic effects of various xenobiotics. nih.gov

Modulation of Glycosidase Activities Beyond β-Glucuronidase

While the primary enzymatic target of this compound is β-glucuronidase, its effects on other glycosidases have also been a subject of investigation.

Inhibition of α-Amylase

Research into the inhibitory effects of a class of related compounds, D-glycono-delta-lactams, has shown no significant inhibition of α-amylase from either barley or porcine pancreas. This suggests that the inhibitory activity of this compound is specific to certain glycosidases and does not extend broadly to enzymes like α-amylase, which is involved in the breakdown of starch.

Inhibition of Glucosidase

This compound and its related structures have been evaluated for their effects on glucosidase enzymes. Research indicates that the core structure of glycono-delta-lactams can exhibit inhibitory properties against both α- and β-glucosidases. Specifically, D-gluco-delta-lactam, a related compound, demonstrated potent to moderate inhibitory activity against both α-glucosidase and β-glucosidase. science.gov However, certain analogues of sodium this compound (referred to as ND2001 in some studies) showed little to no inhibitory activity against these enzymes, suggesting that specific structural features are critical for potent inhibition. science.gov Studies on a range of stereoisomeric D-glycono-delta-lactams have further explored these structure-activity relationships, providing insights into the features required for effective glucosidase inhibition. researchgate.net

Evaluation as General Glycosidase Inhibitors

This compound is recognized as a member of the polyhydroxylated δ-lactam class of compounds, which are considered potential glycosidase inhibitors. worthington-biochem.comnih.gov These lactams are hydrolytically more stable than their lactone counterparts, making them more robust as potential therapeutic agents. uniprot.org Their evaluation has shown that inhibitory activity is highly dependent on the stereochemistry of the molecule. researchgate.net

Research comparing various nojirimycin-related compounds found that while D-gluco-delta-lactam was a potent inhibitor of several glycosidases, some analogues of sodium this compound were less effective in this regard, though they retained potent antimetastatic activities. science.gov This suggests a divergence in the structural requirements for general glycosidase inhibition versus other biological activities like anti-β-glucuronidase action. science.gov this compound itself is noted as a potent inhibitor of β-glucuronidase, an important glycosidase involved in various physiological and pathological processes. worthington-biochem.com The inhibitory profiles of D-glycono-delta-lactams against a panel of glycosidases, including α- and β-glucosidase and α-mannosidase, have been systematically studied to understand how the spatial arrangement of hydroxyl groups influences inhibitory potency and selectivity. researchgate.net

Table 1: Inhibitory Activity of this compound and Related Compounds Against Various Glycosidases This table is interactive. You can sort and filter the data.

| Compound | Enzyme | Inhibitory Activity | Source |

|---|---|---|---|

| D-gluco-delta-lactam | α-Glucosidase | Potent/Moderate | science.gov |

| D-gluco-delta-lactam | β-Glucosidase | Potent/Moderate | science.gov |

| D-gluco-delta-lactam | β-Mannosidase | Potent/Moderate | science.gov |

| Analogues of Sodium this compound | β-Glucuronidase | Potent to Little/None | science.gov |

| This compound | β-Glucuronidase | Potent Inhibitor | worthington-biochem.com |

Specific Interactions with Enzyme Active Sites

The inhibitory action of this compound and related glycono-delta-lactams stems from their ability to act as transition-state mimics of the natural sugar substrates. uniprot.org The lactam ring is structurally similar to the oxocarbenium ion-like transition state that occurs during the enzymatic hydrolysis of glycosidic bonds. This structural analogy allows the inhibitor to fit into the enzyme's active site. researchgate.net

Molecular modeling and conformational analyses of D-glycono-delta-lactams have been crucial in understanding these interactions. researchgate.netnih.gov The specific conformation of the lactam ring and the spatial orientation of its hydroxyl groups determine how well it binds within the active site. For glycosidases like β-glucuronidase, the active site contains specific catalytic residues, such as glutamate (B1630785) (e.g., Glu413 and Glu504 in bacterial β-glucuronidase), that are essential for catalysis. nih.gov It is proposed that inhibitors like this compound bind non-covalently within this active site, forming hydrogen bonds between their hydroxyl groups and the amino acid residues of the enzyme, such as aspartate (Asp207). science.gov This binding occupies the active site, competitively preventing the natural substrate from binding and being processed, thereby inhibiting the enzyme's function. The reduced basicity of the nitrogen atom in the lactam ring compared to iminosugars means it is less likely to be protonated, which influences its binding characteristics within the active site. uniprot.org

Inhibition of Cell Migration and Invasion Processes

Mechanism of Tumor Cell Haptotaxis Inhibition

The sodium salt of this compound, known as ND2001, has been shown to inhibit tumor metastasis, and research has pinpointed the inhibition of haptotaxis as a key mechanism. nih.gov Haptotaxis is the directional migration of cells along a gradient of substrate-bound chemoattractants.

In studies using a Boyden chamber system, ND2001 effectively inhibited the migration of highly metastatic B16 melanoma cells toward the chemoattractant laminin, which was immobilized on the chamber's filter. nih.gov Similarly, Lewis lung carcinoma (3LL) cells treated with the compound also showed significantly reduced haptotactic migration. nih.gov Crucially, the inhibitory effect was specific to this migratory process. The research demonstrated that ND2001 did not inhibit the initial adhesion of the cancer cells to a reconstituted basal membrane (Matrigel). nih.gov Furthermore, it did not affect the production or the enzymatic activity of type IV collagenase, a key enzyme responsible for degrading the basement membrane during invasion. nih.gov This specificity indicates that this compound does not act as a general inhibitor of cell adhesion or matrix degradation but specifically interferes with the cellular machinery responsible for directed movement along an adhesive substrate. The inhibition of haptotactic migration is therefore considered the likely reason for its observed success in reducing pulmonary metastases in mouse models. nih.gov

Table 2: Investigated Mechanisms of this compound (ND2001) in Tumor Invasion This table is interactive. You can sort and filter the data.

| Cellular Process | Cell Line(s) | Effect of ND2001 | Conclusion on Mechanism | Source |

|---|---|---|---|---|

| Haptotaxis (Migration towards Laminin) | B16 Melanoma, Lewis Lung Carcinoma | Inhibited | Primary mechanism of anti-metastatic action | nih.gov |

| Cell Adhesion to Matrigel | B16 Melanoma, Lewis Lung Carcinoma | Not Inhibited | Not a mechanism of action | nih.gov |

| Production/Activity of Type IV Collagenase | B16 Melanoma | Not Affected | Not a mechanism of action | nih.gov |

Specific Cellular Processes and Pathways Affected in Cell Invasion Research

Research into the anti-invasive properties of this compound has identified specific cellular processes that are affected while ruling out others. The primary process disrupted by the compound is haptotactic cell migration. nih.gov This implicates the signaling pathways and cytoskeletal dynamics that govern cell motility in response to extracellular matrix cues like laminin.

The process of tumor cell invasion is complex, often described as a "grip and go" process involving coordinated cell adhesion, matrix degradation, and cell movement. While many anti-invasive strategies target matrix-degrading proteases, the pathway affected by this compound is distinct. It does not involve the inhibition of type IV collagenase, a critical serine protease for breaking down basement membranes. nih.gov This finding separates its mechanism from that of many other potential anti-metastatic agents that function as protease inhibitors.

The specific pathway affected appears to be downstream of cell adhesion to the extracellular matrix but integral to the transduction of the migratory signal. By inhibiting the cell's ability to move directionally toward an adhesive stimulus, this compound disrupts a crucial step in the metastatic cascade, specifically the invasion through tissue barriers and movement along matrix tracks, without altering the cell's ability to initially bind to the matrix or to enzymatically remodel it. nih.gov

Structural and Conformational Analysis of D Glucaro Delta Lactam

Experimental Elucidation of Molecular Conformation

Experimental methods provide direct physical evidence of the molecular structure and conformation of D-Glucaro-delta-lactam and related compounds.

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of crystalline solids. anton-paar.com By directing X-rays at a single crystal of a compound, the resulting diffraction pattern can be analyzed to create a detailed electron density map, from which the positions of individual atoms can be determined. anton-paar.comglycoforum.gr.jp This method provides an unambiguous determination of the molecule's conformation in the solid state.

A comprehensive study on the eight stereoisomeric D-glycono-delta-lactams, which includes this compound, utilized X-ray crystallographic analysis to examine their conformations. nih.gov This analysis is crucial as the solid-state structure often provides a foundational model for understanding the molecule's shape in other environments, such as in solution or when bound to an enzyme. molaid.comnih.gov The crystal structure of a related compound, D-glucono-delta-lactone, when bound to the enzyme gluconolactonase, has been determined at a resolution of 1.61 Å, revealing specific interactions within the enzyme's active site. nih.govresearchgate.net This highlights how crystallography can reveal the preferred conformation of a ligand when it interacts with its biological target.

Table 1: Key Aspects of X-ray Crystallography for Structural Analysis

| Feature | Description | Relevance to this compound |

| Principle | Based on the diffraction of X-rays by the ordered arrangement of atoms within a crystal lattice. anton-paar.com | Provides high-resolution, three-dimensional coordinates of the atoms, defining the molecule's conformation in the solid state. |

| Requirement | A single, high-quality crystal of the compound is necessary for data collection. glycoforum.gr.jp | The ability to crystallize D-glycono-delta-lactams was essential for their structural elucidation. nih.gov |

| Output | An electron density map from which a detailed molecular model is built, including bond lengths and angles. | The analysis of D-glycono-delta-lactams confirmed their stereochemistry and revealed the preferred ring conformations. nih.gov |

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure and conformation of molecules in solution. nih.gov Unlike X-ray crystallography, which provides a static picture in the solid state, NMR can reveal the dynamic conformational behavior of molecules as they exist in a liquid environment. diva-portal.org Techniques like 1H and 13C NMR provide information on the chemical environment of each atom, and coupling constants can be used to deduce torsional angles and thus the preferred conformation of the molecule's ring system. rsc.orgrsc.org

Table 2: NMR Parameters for Conformational Analysis

| NMR Parameter | Information Provided | Application to this compound |

| Chemical Shifts (δ) | Reflect the electronic environment of each nucleus (e.g., ¹H, ¹³C, ¹⁷O). clockss.orgrsc.org | Changes in chemical shifts can indicate different ring conformations or substituent effects. |

| Coupling Constants (J) | Provide information about the dihedral angles between adjacent protons, which helps define the ring's pucker and conformation. rsc.org | Used to determine the preferred half-chair or other conformations of the lactam ring in solution. |

| Nuclear Overhauser Effect (NOE) | Measures through-space proximity between protons, helping to establish the overall 3D structure. | Confirms spatial relationships between substituents on the ring, validating a proposed conformation. |

Computational Approaches to Conformational Dynamics

Computational chemistry provides powerful tools for exploring the conformational landscape of molecules, complementing experimental data and offering insights into their dynamic behavior.

Molecular modeling encompasses a range of computational techniques used to build, visualize, and analyze molecular structures. diva-portal.orgresearchgate.net For this compound and its isomers, molecular modeling was used alongside X-ray crystallography to perform conformational analysis. nih.gov Such studies typically involve energy minimization and conformational searches to identify the most stable (lowest energy) conformations of the molecule. diva-portal.org

These computational methods allow researchers to explore a wide range of possible conformations that may not be easily observed experimentally. By calculating the potential energy of different atomic arrangements, a conformational energy map can be generated, revealing the relative stability of various shapes the molecule can adopt. rsc.org This information is critical for understanding how the molecule might change its shape to bind to an enzyme.

Structure-Activity Relationship (SAR) studies aim to connect a molecule's chemical structure and conformation to its biological activity. researchgate.net For this compound and related compounds, the analysis of their conformation is directly linked to their ability to act as glycosidase inhibitors. nih.gov By understanding the specific three-dimensional shape required for effective inhibition, new and more potent inhibitors can be designed. nih.govnih.gov

The conformational data obtained from X-ray, NMR, and molecular modeling studies provide a structural blueprint for this design process. nih.gov For example, knowing the preferred ring conformation and the orientation of the hydroxyl and amide groups allows for the rational design of analogues that might bind more tightly to the target enzyme's active site. miguelprudencio.com The correlation between the lactam's conformation and its inhibitory activity provides essential information for developing new therapeutic agents. nih.govnih.gov The binding of a related inhibitor, glucaro-δ-lactam, to E. coli beta-glucuronidase has been structurally characterized, providing a clear example of how conformational knowledge informs inhibitor design. pdbj.org

Analytical Methodologies for D Glucaro Delta Lactam in Research

Chromatographic Separation Techniques

Chromatography is a laboratory technique for the separation of a mixture. mpg.de The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. mpg.de The various constituents of the mixture travel at different speeds, causing them to separate. bioanalysis-zone.com This separation is based on differential partitioning between the mobile and stationary phases. mpg.de

Hydrophilic Interaction Liquid Chromatography (HILIC) is a crucial technique for the separation and retention of highly polar and ionic compounds that are poorly retained by more common reversed-phase chromatography. chromatographyonline.comthermofisher.com In HILIC, the stationary phase is polar, and the mobile phase is typically a high concentration (>60%) of a water-miscible organic solvent, like acetonitrile, with a smaller percentage of aqueous solvent or buffer. thermofisher.com The water in the mobile phase creates a water-enriched layer on the surface of the polar stationary phase, and the separation mechanism is based on the partitioning of polar analytes between this aqueous layer and the bulk mobile phase. thermofisher.com

A novel method has been developed for the simultaneous analysis of glucaric acid and its pathway intermediates using a mixed-mode (MM) approach that combines HILIC with weak anion exchange. researchgate.net This technique is particularly effective because HILIC provides high retention for polar compounds, which is a characteristic of D-glucaro-delta-lactam and its precursors. chromatographyonline.com The selectivity in HILIC can be adjusted by using different stationary phases, such as bare silica (B1680970) or zwitterionic phases, making it a versatile tool for complex metabolite mixtures. chromatographyonline.comthermofisher.com

Ion-exchange chromatography (IEC) separates molecules based on their net charge through electrostatic interactions with a charged stationary phase. gsconlinepress.combio-rad.com Anion exchangers possess a positively charged stationary phase to interact with negatively charged analytes (anions). bio-rad.com Weak Anion Exchange (WAX) columns use functional groups that are charged over a narrower pH range compared to strong exchangers. cytivalifesciences.com

In the context of this compound analysis, WAX chromatography is often used in a mixed-mode setup with HILIC. researchgate.net This combination is advantageous for separating a mixture containing glucaric acid and its phosphorylated intermediates. researchgate.net The WAX functionality facilitates the separation of these anionic species based on their charge characteristics, complementing the polarity-based separation from the HILIC mode. researchgate.net A two-dimensional separation strategy combining WAX with gel electrophoresis has also been developed for tracking metalloproteins, demonstrating the utility of WAX in complex biological samples. nih.gov

Spectroscopic Detection and Quantification Methods

Following chromatographic separation, various detectors are employed for the identification and quantification of the target analytes.

Refractive Index Detection (RID) is a universal detection method in liquid chromatography that measures the difference between the refractive index of the mobile phase and the refractive index of the mobile phase containing the analyte. lcms.cz It is particularly well-suited for analyzing compounds that lack a UV-absorbing chromophore, such as sugars and their derivatives. lcms.czlcms.cz

In the analysis of the glucaric acid pathway, RID has been successfully coupled with a mixed-mode HILIC/WAX chromatography system. researchgate.net This setup allows for the quantification of glucaric acid and its intermediates. researchgate.net RID is a simple, cost-effective, and robust choice for quantification, providing excellent repeatability and a linear response without the need for a nitrogen supply, which is required for other detectors like evaporative light scattering. lcms.czlcms.cz

Table 1: Chromatographic System for Glucaric Acid Pathway Analysis researchgate.net

| Component | Specification | Purpose |

| Chromatography | Mixed-Mode (MM) HILIC and Weak Anion Exchange (WAX) | Simultaneous separation of polar and anionic pathway intermediates. |

| Column | GlycanPaq AXH-1 (2.1 × 150 mm, 1.9 μm) | Provides the stationary phase for the HILIC/WAX separation. |

| System | Ultra-High-Performance Liquid Chromatography (UHPLC) | Enables high-resolution separation with small particle size columns. |

| Detector | Refractive Index Detector (RID) | Quantifies analytes, especially those without UV chromophores. |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. creative-biolabs.com Electrospray ionization (ESI) is a soft ionization technique that is particularly suitable for polar and biological molecules, allowing them to be transferred from the liquid phase to the gas phase as ions with minimal fragmentation. nih.gov This makes LC-ESI-MS a highly sensitive and specific method for identifying and quantifying compounds in complex mixtures. creative-biolabs.comnih.gov

For the analysis of the glucaric acid pathway, LC-ESI-MS is used for the definitive identification of products and for purity assessment. researchgate.net Research has shown its utility in confirming the enzymatic production of glucaric acid, where it could distinguish between the glucaric acid lactone (with a mass-to-charge ratio, m/z, of 191) and the open-chain form of glucaric acid (m/z = 209). researchgate.net The high accuracy and sensitivity of modern LC-MS systems require the use of high-purity solvents and reagents to avoid the formation of adducts or signal suppression that could interfere with the analysis. sigmaaldrich.com

Table 2: Mass Spectrometric Identification of Glucaric Acid Forms researchgate.net

| Analyte Form | Ionization Method | Mass-to-Charge Ratio (m/z) | Identification |

| Glucaric Acid Lactone | ESI-MS | 191 | Confirmed product, corresponds to a cyclized form like this compound. |

| Glucaric Acid (Open Form) | ESI-MS | 209 | Confirmed product, corresponds to the linear dicarboxylic acid. |

Advanced Analytical Strategies for Pathway Intermediates and Derivatives

A significant challenge in optimizing biosynthetic pathways is the laborious nature of the analytical procedures required to monitor both the final product and the various pathway intermediates. researchgate.net Advanced analytical strategies aim to simplify and expedite this process.

A key innovation is the development of a single, isocratic method using MM HILIC/WAX chromatography coupled with RID that allows for the simple and simultaneous analysis of glucaric acid and its key intermediates. researchgate.net These intermediates include compounds such as glucose-1-phosphate (G1P), glucose-6-phosphate (G6P), inositol-1-phosphate (I1P), myo-inositol, and glucuronic acid (GA). researchgate.net This integrated approach provides a comprehensive snapshot of the pathway's performance, enabling researchers to identify bottlenecks and optimize metabolic flux more efficiently. researchgate.net The method demonstrated good repeatability and accuracy, with detection and quantitation limits suitable for monitoring enzymatic synthesis. researchgate.net Such integrated analytical platforms are invaluable for the rapid development and optimization of biocatalytic processes for producing valuable chemicals like this compound.

Theoretical and Computational Investigations of D Glucaro Delta Lactam

Quantum Mechanical Studies

Quantum mechanical calculations are fundamental in elucidating the electronic structure and reactivity of molecules like D-Glucaro-delta-lactam. These studies offer a detailed understanding of reaction mechanisms and the transient species involved.

Density Functional Theory (DFT) Calculations for Mechanistic Insights in Synthesis

Density Functional Theory (DFT) has proven to be a powerful tool for exploring the mechanisms of chemical reactions, including those for the synthesis of lactams. rsc.org Although specific DFT studies exclusively on the synthesis of this compound are not widely published, the principles of DFT are broadly applied to understand analogous transformations. For instance, DFT calculations have been used to investigate the enantioselective dearomatization of pyridinium (B92312) salts, a method for creating chiral N-heterocycles like δ-lactams. researchgate.net These computational studies help in understanding the reaction mechanisms and identifying the rate-determining and enantio-determining steps in catalytic transformations. researchgate.net

DFT calculations provide valuable insights into the thermodynamics and kinetics of reaction pathways. For example, in the synthesis of γ-lactams, DFT has been employed to explore the regioselective conjugate addition, revealing significant energetic differences between possible transition states. researchgate.net Similarly, for the direct N-acylation of lactams, DFT calculations have elucidated the step-by-step mechanism, including lactam-lactim tautomerism and the subsequent reaction with an aldehyde, identifying the rate-determining step to have a Gibbs energy barrier of 23.9 kcal mol−1. rsc.org

Table 1: Application of DFT in Lactam Synthesis

| Area of Investigation | Insights Gained from DFT |

| Reaction Mechanism | Elucidation of stepwise pathways, including tautomerism and nucleophilic additions. rsc.org |

| Enantioselectivity | Understanding the origins of stereochemical outcomes in asymmetric catalysis. researchgate.net |

| Kinetics and Thermodynamics | Calculation of activation energies and reaction energies to determine feasibility and rate-limiting steps. rsc.orgresearchgate.net |

| Catalyst Optimization | Providing a basis for the rational design of more efficient and selective catalysts. researchgate.net |

Electronic Structure Calculations for Reactive Intermediates and Transition States

The synthesis and reactions of lactams often involve short-lived reactive intermediates and transition states. Electronic structure calculations are crucial for characterizing these transient species which are often difficult to study experimentally. Such calculations can reveal the geometry, energy, and electronic properties of these species, providing a more complete picture of the reaction landscape.

For instance, in the formation of ene-γ-lactams, calculations have been used to determine the relative energies of putative reactive intermediates and transition states. researchgate.net In other complex enzymatic systems, quantum mechanics/molecular mechanics (QM/MM) calculations have been used to study highly reactive radical intermediates. rsc.org These studies have revealed unusual electronic structures, such as SOMO–HOMO inversion, which can modulate the reactivity of these intermediates within an enzyme's active site. rsc.org While not specific to this compound, these examples highlight the power of electronic structure calculations in understanding the fundamental chemistry of related compounds.

Molecular Dynamics and Simulation

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of molecules and their interactions with biological macromolecules, such as proteins. This is particularly relevant for understanding the potential therapeutic effects of this compound.

Investigation of Protein-Ligand Interactions (e.g., Enzyme Active Sites)

MD simulations are extensively used to explore how ligands like this compound might interact with protein targets. nih.gov These simulations can reveal the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the binding site of an enzyme. mdpi.com For example, MD simulations of β-lactamases have shown that substrate binding can induce conformational changes, particularly in flexible regions like the Ω loop. nih.gov

The dynamic nature of these interactions is critical for understanding the mechanism of action. By simulating the system over time, researchers can observe how the ligand and protein adapt to each other, a concept central to theories like "induced fit" and "conformational selection". nih.govmdpi.com These simulations can also identify key residues within the active site that are crucial for binding, providing targets for mutagenesis studies to further probe the interaction. mdpi.combsac.org.uk

Prediction of Binding Affinities and Inhibitory Potency

A primary goal of computational drug design is the accurate prediction of how tightly a ligand will bind to its target protein, which is quantified by the binding affinity. mdpi.com Various computational methods, including free energy calculations derived from MD simulations, are employed to predict binding affinities. researchgate.net These methods can rank different compounds based on their predicted potency, guiding the synthesis and testing of new potential drugs. researchgate.netnih.gov

Techniques like alchemical free energy calculations can provide quantitative predictions of ligand binding potency. researchgate.net While computationally intensive, these methods have shown increasing accuracy and are becoming more widely used in prospective drug discovery. researchgate.net Machine learning-based scoring functions are also being developed to predict binding affinities more rapidly, trained on large datasets of known protein-ligand complexes. nih.govarxiv.org

Table 2: Computational Methods for Predicting Binding Affinity

| Method | Description | Application |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a protein. | Initial screening of large compound libraries. mdpi.comscielo.br |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of the protein-ligand complex. | Provides insights into the stability and dynamics of the interaction. nih.govnih.gov |

| Free Energy Calculations (e.g., FEP, TI) | Calculates the free energy change upon binding. | Provides a quantitative prediction of binding affinity. researchgate.net |

| Machine Learning Scoring Functions | Uses statistical models trained on experimental data to predict affinity. | Rapidly scores and ranks potential ligands. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgresearchgate.net The general form of a QSAR model can be expressed as:

Activity = f (physicochemical properties and/or structural properties) + error wikipedia.org

In QSAR studies, molecular descriptors, which are numerical representations of a molecule's properties, are correlated with experimentally measured biological activity. mdpi.com These descriptors can be categorized based on their dimensionality (1D, 2D, 3D, etc.). researchgate.netmdpi.com

For lactam-containing compounds, QSAR models have been developed to predict various properties, including their binding to human serum proteins. nih.gov In one such study, topological descriptors like the electrotopological state (E-State) indices and molecular connectivity chi indices were used to build successful models. nih.gov The resulting models indicated that factors such as the presence of aromatic rings and halogens increased protein binding, while amine groups and carbonyl oxygens had a negative influence. nih.gov

The development of a robust QSAR model involves several key steps:

Data Set Selection: A diverse set of compounds with known activities is required. mdpi.com

Descriptor Calculation: A wide range of molecular descriptors are calculated for each compound. mdpi.com

Model Building: Statistical methods are used to build a mathematical model correlating descriptors with activity. mdpi.com

Validation: The model's predictive power is assessed using internal and external validation techniques. nih.gov

While specific QSAR studies focusing solely on this compound are not prominent in the literature, the principles of QSAR are applicable to this compound and its derivatives for predicting their biological activities.

Table 3: Common Descriptors Used in QSAR Modeling

| Descriptor Type | Examples | Information Encoded |

| Constitutional (1D) | Molecular weight, atom counts | Basic composition of the molecule. researchgate.net |

| Topological (2D) | Connectivity indices, E-State indices | Two-dimensional structure and atom connectivity. nih.gov |

| Geometrical (3D) | Molecular surface area, volume | Three-dimensional shape and size of the molecule. wikipedia.org |

| Quantum Chemical | HOMO/LUMO energies, partial charges | Electronic properties derived from quantum mechanical calculations. mdpi.com |

Development of Predictive Models for Biological Activity

Predictive modeling in computational chemistry utilizes statistical and machine learning algorithms to establish a correlation between the chemical structure of a compound and its biological activity. These models, often known as Quantitative Structure-Activity Relationship (QSAR) models, are instrumental in screening virtual libraries of compounds and prioritizing candidates for synthesis and experimental testing.

The development of predictive models for this compound and related lactams involves a systematic chemoinformatic analysis of their chemical space and biological profiles. rsc.org Such analyses help to identify key structural scaffolds and molecular features that are most frequently associated with desired biological activities, such as the inhibition of specific enzymes. rsc.org For lactam compounds, these studies can span across various therapeutic areas, including cancer, diabetes, and infectious diseases. rsc.org

Methodologies for building these predictive models are diverse and can be broadly categorized as ligand-based or structure-based. cnr.it

Ligand-Based Models: These models are developed when the three-dimensional structure of the biological target is unknown. They rely on a set of molecules with known activities to derive a hypothesis about the necessary structural features (a pharmacophore) for bioactivity. For instance, machine-learning tools can predict a wide spectrum of biological activities based on the structural similarity of new compounds to known active molecules. srce.hr

Structure-Based Models: When the 3D structure of the target protein is available, techniques like molecular docking and molecular dynamics simulations are employed. cnr.it These methods simulate the interaction between the ligand (e.g., this compound) and the protein's active site. Molecular docking, for example, predicts the binding affinity and orientation of a ligand, with lower binding energy scores often indicating a more potent interaction. bohrium.com Quantum chemical computations can further refine this understanding by analyzing frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potentials (MEPs), which reveal intramolecular charge transfer and regions prone to electrophilic or nucleophilic attack. bohrium.com

A summary of common predictive modeling techniques applicable to lactam compounds is presented below.

| Modeling Technique | Description | Application Example | Reference(s) |

| Chemoinformatics | Analysis of large chemical databases to identify trends in scaffolds and biological targets for a class of compounds. | Identifying less explored lactam scaffolds with potential biological activity for future synthesis. | rsc.org |

| QSAR/3D-QSAR | Correlates variations in the physicochemical properties of compounds with changes in their biological activities to predict the activity of new analogs. | Developing models to predict the glycosidase inhibitory activity of a series of sugar-mimicking compounds. | cnr.itresearchgate.net |

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a target protein to form a stable complex. | Calculating the binding energies of β-lactam ligands with the matrix metalloprotease-9 (MMP-9) protein to predict anti-cancer activity. | bohrium.com |

| Machine Learning (e.g., PASS) | Uses algorithms trained on existing data to predict the biological activity spectra for new chemical structures. | Screening novel β-lactam ureas to predict potential biological targets, which pointed to the novelty of their structure due to low probability scores for known targets. | srce.hr |

For this compound, which is a known inhibitor of enzymes like β-glucuronidase, these models can be invaluable. researchgate.net By developing a QSAR model based on a series of this compound analogs and their measured inhibitory activities, researchers can predict the potency of new, unsynthesized derivatives. This accelerates the discovery of more effective inhibitors.

Rational Design of Novel this compound Analogs

Rational design is a strategy that uses the structural understanding of a biological target and its ligands to create new molecules with improved properties. This approach is a cornerstone of modern medicinal chemistry and relies heavily on computational tools. The goal is to design novel analogs of a lead compound, such as this compound, that exhibit enhanced biological activity, greater selectivity, or better pharmacokinetic profiles.

The process often begins with an analysis of the lead compound's conformation and its interaction with the target enzyme. For glycosidase inhibitors like this compound, the aim is often to design a molecule that mimics the transition state of the enzymatic reaction, thereby acting as a potent inhibitor. researchgate.net X-ray crystallography and molecular modeling are used to examine the three-dimensional structures and conformations of D-glycono-delta-lactams, providing crucial information for the design of new inhibitors. researchgate.net

One key application has been in the design of inhibitors for heparanase, an enzyme involved in cancer metastasis. Researchers have synthesized oligosaccharides featuring a this compound unit at their reducing end. researchgate.net Molecular modeling was used to create and validate a 3D model of these complex structures, which helped to understand how structural modifications, such as introducing a glycol-split unit, could increase conformational flexibility and promote better interaction with the heparanase enzyme. researchgate.net

Another successful application of rational design is in creating analogs to target specific glycosidases. For example, various analogs of this compound have been synthesized and evaluated as inhibitors of β-glucuronidase (GUS). researchgate.net While this compound is a potent and selective inhibitor, computational and systemic studies are needed to identify the precise structural factors that contribute to this potency, which would enable the design of analogs that can differentiate between GUS from various sources (e.g., bacterial vs. mammalian). researchgate.net

The table below outlines key strategies and findings in the rational design of this compound analogs.

| Design Strategy | Computational Method(s) | Objective & Outcome | Reference(s) |

| Conformational Analysis | X-ray Crystallography, Molecular Modeling | To understand the 3D structure of glycono-delta-lactams to guide the design of new glycosidase inhibitors. | researchgate.net |

| Structure-Based Design | Molecular Modeling, NOESY NMR | To design and validate the 3D structure of this compound-containing oligosaccharides as heparanase inhibitors. The models showed how modifications could enhance flexibility and interaction. | researchgate.net |

| Analog Synthesis & Docking | Molecular Docking, Chemical Synthesis | To synthesize and evaluate spiro-iminosugars derived from D-glucose-derived δ-lactone as glycosidase inhibitors. Docking studies supported the observed activity data. | researchgate.net |

| Bioisosteric Replacement | Virtual Docking, Reactivity Modeling | To replace the α-methylene-γ-butyrolactone in natural products with a more stable α-methylene-γ-lactam and tune its reactivity. A model was developed to predict thiol reactivity for novel N-heteroaryl lactams. | pitt.edu |

These computational approaches allow for an iterative cycle of design, synthesis, and testing. Virtual screening and docking can pre-filter large libraries of potential analogs, identifying those with the highest predicted binding affinity for a target. These candidates are then synthesized and experimentally tested, and the results are fed back into the computational models to refine them further. This synergy between theoretical investigation and experimental work accelerates the development of novel and more effective therapeutic agents based on the this compound scaffold.

Future Research Directions and Applications of D Glucaro Delta Lactam As a Research Tool

Exploration of Novel Enzymatic Targets and Biological Pathways

While D-Glucaro-delta-lactam is well-established as a powerful inhibitor of β-glucuronidase, future research will likely focus on identifying and characterizing novel enzymatic targets. moleculardepot.compeptide.co.jpmybiosource.com The inhibition of β-glucuronidase is linked to anti-cancer effects, as the enzyme is involved in drug resistance and the promotion of malignant tumors. lookchem.comamericanchemicalsuppliers.com Its role in inhibiting tumor cell invasion and metastasis has been a subject of study. peptanova.denih.gov Beyond this primary target, its structural similarity to sugar molecules suggests potential interactions with other glycosidases or enzymes involved in carbohydrate metabolism. ontosight.airesearchgate.net

Future investigations could employ high-throughput screening and proteomics approaches to build a comprehensive profile of its enzymatic interactions within the cell. This could reveal unexpected roles in various biological pathways. For instance, its influence on aminoglycoside-induced nephrotoxicity suggests interactions within renal cellular pathways that warrant deeper exploration. nih.gov Identifying new targets will not only broaden our understanding of this compound's mechanism of action but could also uncover new therapeutic possibilities for a range of diseases.

Table 1: Known and Potential Enzymatic Interactions of this compound

| Enzyme/Process | Known/Potential Role of this compound | Research Implication |

|---|---|---|

| β-Glucuronidase | Potent inhibitor. lookchem.compeptide.co.jp | Study of cancer, drug metabolism, and detoxification. americanchemicalsuppliers.comisom.ca |

| Other Glycosidases (e.g., glucosidases, mannosidases) | Potential inhibitor due to structural similarity. researchgate.netresearchgate.net | Exploration of its role in glycoprotein (B1211001) processing and other metabolic pathways. researchgate.net |

| Tumor Cell Haptotaxis | Inhibits haptotactic migration of cancer cells. nih.gov | Investigation as an anti-metastatic agent. peptanova.deisom.ca |

Development of Advanced Synthetic Routes for Complex Analogs

The development of advanced synthetic methodologies is crucial for generating a diverse library of this compound analogs. researchgate.net Efficient synthetic routes enable the systematic modification of the core structure to improve potency, selectivity, and pharmacokinetic properties. Research in this area could focus on stereodivergent synthesis strategies to produce various stereoisomers, which can be invaluable for understanding structure-activity relationships with target enzymes. nih.gov

Synthesizing complex analogs, such as those related to nojirimycin, allows for a deeper probing of the active sites of target glycosidases. researchgate.netresearchgate.net For example, introducing different functional groups could enhance binding affinity or even shift target specificity. researchgate.net The synthesis of functionalized sugar amino acids and their heterocyclic analogs represents a promising frontier. researchgate.net These efforts will provide a new generation of chemical tools to dissect the roles of specific enzymes in health and disease.

Integration into Multi-Omics Research for Systems-Level Understanding

The advent of multi-omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful platform to understand the systems-level effects of this compound. embopress.org Instead of studying a single target, researchers can observe the global changes in a biological system upon treatment with the compound. This integrated approach can reveal how the inhibition of a key enzyme like β-glucuronidase ripples through interconnected metabolic and signaling pathways. nih.govnih.gov

For example, treating cells or animal models with this compound and subsequently performing multi-omics analysis could map the downstream consequences on detoxification pathways, cellular proliferation, and immune responses. isom.ca This approach is particularly valuable for identifying off-target effects and understanding the holistic biological response to the compound. nih.gov Mechanistic modeling based on dynamic multi-omics data can further help in identifying key regulatory nodes and predicting the compound's broader physiological impact. embopress.org

Utility as a Biochemical Probe for Studying Cellular Processes

This compound's specific inhibitory action makes it an excellent candidate for development as a biochemical probe. rsc.org By attaching a reporter tag, such as a fluorescent molecule or a biotin (B1667282) handle, to the lactam structure, researchers can create activity-based probes (ABPs). These probes would allow for the direct visualization and quantification of active β-glucuronidase enzymes within complex biological samples like cell lysates or even living organisms.

Such probes are invaluable for activity-based protein profiling (ABPP), a chemical proteomic technology used to study enzyme function directly in a native context. rsc.org This would enable researchers to investigate how β-glucuronidase activity changes in response to various stimuli, during disease progression, or upon treatment with other drugs. The development of β-lactam and β-lactone probes has already proven valuable in chemical biology, and extending this to this compound would provide a highly specific tool for studying glycosidase biology. rsc.org

Application in Chemical Biology for Modulating Glycosylation and Detoxification Pathways

In the field of chemical biology, this compound serves as a precise tool for modulating two critical cellular processes: glycosylation and detoxification. Glycosylation, the enzymatic process that attaches glycans to proteins and lipids, is fundamental to a vast array of biological functions, and its dysregulation is a hallmark of many diseases, including cancer. nih.gov As a glycosidase inhibitor, this compound can be used to perturb these pathways, helping to elucidate the functional consequences of specific glycosylation events. moleculardepot.comresearchgate.net

Its most significant application lies in the study of the glucuronidation detoxification pathway. isom.ca This major Phase II metabolic process conjugates toxins and drugs with glucuronic acid to facilitate their excretion. nih.gov However, β-glucuronidase present in the gut can reverse this process (deconjugation), releasing the toxins back into circulation. isom.canih.gov By inhibiting β-glucuronidase, this compound and its parent compound, D-glucaric acid, enhance the net detoxification and elimination of harmful substances. isom.canih.gov This makes it an important research tool for studying drug metabolism, toxicology, and the prevention of carcinogenesis.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| D-glucaric acid |

| D-glucaro-1,4-lactone |

| Nojirimycin |

| Glucuronic acid |

Q & A

Q. How should researchers interpret contradictory results in this compound’s bioactivity across studies?

- Methodological Answer : Systematically review methodologies (e.g., cell line specificity, assay conditions) using PRISMA guidelines. Replicate critical experiments with harmonized protocols. For example, discrepancies in antioxidant activity may stem from differences in ROS detection methods (DCFH-DA vs. lucigenin chemiluminescence). Cross-validate findings using orthogonal techniques .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.